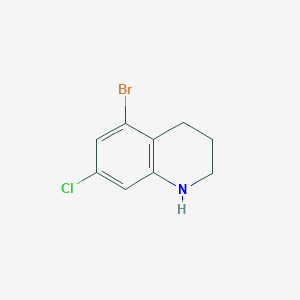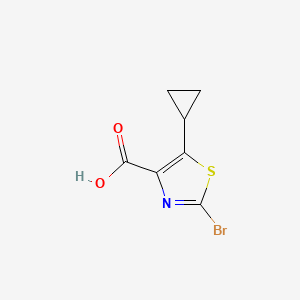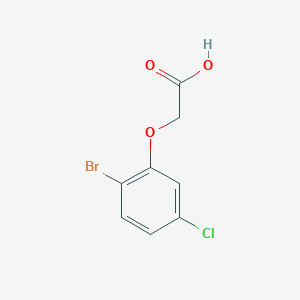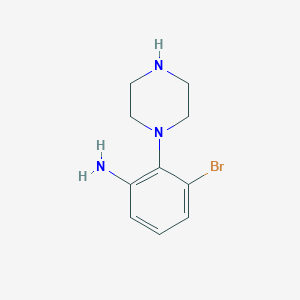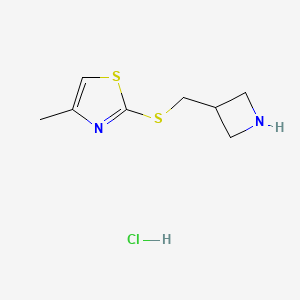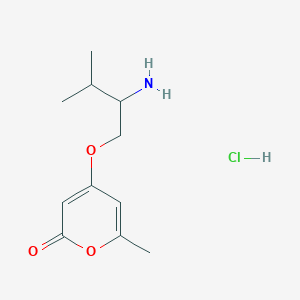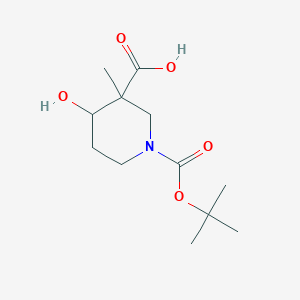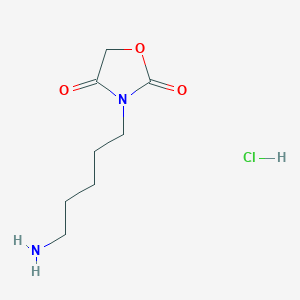
3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride
Descripción general
Descripción
3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O3 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Versatile Synthesis Approaches : Merino et al. (2010) describe a novel method for synthesizing 1,3-oxazolidine-2,4-diones, including 3-(5-Aminopentyl)oxazolidine-2,4-dione hydrochloride, through a two-step reaction sequence starting from α-ketols and isocyanates. This process yields α-hydroxyamides bearing a quaternary stereocenter upon hydrolysis of the 1,3-oxazolidine-2,4-diones (Merino et al., 2010).
- Novel Access Utilizing Carbon Dioxide : Zhang et al. (2015) developed a method for synthesizing various oxazolidine-2,4-diones, including the subject compound, using a tandem phosphorus-mediated carboxylative condensation-cyclization reaction with atmospheric carbon dioxide (Zhang et al., 2015).
Biological Applications and Structural Studies
- Study of Hydrolysis Products : Kuś et al. (2005) conducted a study comparing the spectroscopic properties of pemoline and its acid hydrolysis product 5-phenyl-oxazolidine-2,4-dione, closely related to this compound (Kuś et al., 2005).
- Crystal and Molecular Structures : Gálvez et al. (1983) synthesized and determined the crystal and molecular structures of a compound similar to this compound, providing insights into the structural aspects of such compounds (Gálvez et al., 1983).
Agricultural and Environmental Applications
- Agricultural Fungicide Development : Sternberg et al. (2001) discuss the discovery and optimization of Famoxadone, a new agricultural fungicide that is a member of the oxazolidinone class, highlighting the importance of oxazolidine-2,4-diones in agricultural chemistry (Sternberg et al., 2001).
- Biotransformation by Fungi : Pothuluri et al. (2000) investigated the biotransformation of vinclozolin, a compound structurally related to this compound, by the fungus Cunninghamella elegans. This research is crucial for understanding the environmental fate of similar compounds (Pothuluri et al., 2000).
Propiedades
IUPAC Name |
3-(5-aminopentyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDZAAWLQDBSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





